molecular formula C5H9N3O2 B2547266 3-Amino-1,5-dimethylimidazolidine-2,4-dione CAS No. 2031258-99-6

3-Amino-1,5-dimethylimidazolidine-2,4-dione

Cat. No. B2547266
CAS RN: 2031258-99-6
M. Wt: 143.146
InChI Key: NFTKFOWKOSHIDP-UHFFFAOYSA-N
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Description

3-Amino-1,5-dimethylimidazolidine-2,4-dione (ADMP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. ADMP is an imidazolidine derivative that has been studied for its potential use as a drug candidate for various diseases.

Scientific Research Applications

Ring Transformation and Synthesis

3-Amino-1,5-dimethylimidazolidine-2,4-dione is involved in ring transformations and the synthesis of 4H-imidazoles when reacted with 3-(Dimethylamino)-2,2-dimethyl-2H-azirine, showcasing its utility in creating new heterocyclic structures (Schläpfer-Dähler et al., 1992). This transformation is significant in organic chemistry for generating compounds with potential pharmaceutical applications.

Crystal Structure Analysis

The study of 3-Amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provides insights into its crystal structure and unexpected conformation, highlighting its role as a pharmaceutical intermediate. This analysis reveals the nonplanar nature of its structure and the interactions stabilizing its conformation, which could influence the compound's reactivity and physical properties (Aydin et al., 2013).

Microwave-Assisted Synthesis

The compound has been utilized in the efficient, one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This method represents a rapid and convenient approach to synthesizing a series of optically pure derivatives, showcasing the compound's versatility in synthetic applications (Brouillette et al., 2007).

Nucleophilic Attack and One-Pot Synthesis

Research demonstrates the compound's role in regio-controlled nucleophilic attack processes, leading to the synthesis of novel heterocyclic structures. This showcases its utility in creating diverse molecular architectures through one-pot synthesis strategies, contributing to the development of new pharmaceuticals and materials (Brouillette et al., 2009).

Hypoglycemic Agents Development

Studies on derivatives of this compound have identified their potential as hypoglycemic agents. This application is critical for developing new treatments for diabetes, highlighting the compound's relevance in medicinal chemistry (Kashif et al., 2008).

properties

IUPAC Name

3-amino-1,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-3-4(9)8(6)5(10)7(3)2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKFOWKOSHIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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